molecular formula C7H6N4O3S B170135 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol CAS No. 176637-92-6

6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol

Cat. No. B170135
M. Wt: 226.22 g/mol
InChI Key: PWJLRKPNPQTZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a pyrimidine derivative that possesses unique properties that make it a valuable tool for researchers.

Mechanism Of Action

The mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of specific enzymes and proteins. For example, it has been shown to inhibit the activity of DNA polymerase and topoisomerase II, which are essential for DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol depend on the specific application and concentration used. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol in lab experiments is its versatility. This compound can be used in a variety of applications, including enzyme assays, protein-protein interaction studies, and disease models. Additionally, it has been shown to have low toxicity in animal models, making it a safe tool for research. However, one limitation of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is its moderate yield and purity. This can make it challenging to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research on 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its use as a tool for studying protein-protein interactions and enzyme activity. Additionally, future research could focus on improving the yield and purity of the compound to make it more accessible for research. Finally, more studies are needed to fully understand the mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol and its potential applications in various disease models.
Conclusion:
In conclusion, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a valuable tool for scientific research due to its unique properties and potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various disease models.

Synthesis Methods

The synthesis of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol involves the reaction of 2,4-diamino-6-methylpyrimidine with sulfur dioxide and oxygen. This reaction is catalyzed by a copper salt and results in the formation of the desired compound. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been extensively studied for its potential applications in various domains of scientific research. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been used as a probe to study enzyme activity and protein-protein interactions.

properties

CAS RN

176637-92-6

Product Name

6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

2-methylsulfonyl-7H-pyrimido[5,4-d]pyrimidin-8-one

InChI

InChI=1S/C7H6N4O3S/c1-15(13,14)7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12)

InChI Key

PWJLRKPNPQTZCV-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2

SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C(=O)NC=N2

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2

synonyms

6-(Methylsulfonyl)pyriMido[5,4-d]pyriMidin-4-ol

Origin of Product

United States

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